Nonadecanoyl-L-carnitine-d3 (chloride)
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Overview
Description
Nonadecanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Nonadecanoyl-L-carnitine chloride. This compound is primarily used as an internal standard for the quantification of Nonadecanoyl-L-carnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise quantification in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecanoyl-L-carnitine-d3 (chloride) involves the esterification of Nonadecanoic acid with L-carnitine, followed by the introduction of deuterium atoms. The reaction typically requires the use of a deuterated reagent to replace hydrogen atoms with deuterium. The esterification process is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Nonadecanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Nonadecanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Nonadecanoyl-L-carnitine-d3 (chloride) .
Scientific Research Applications
Nonadecanoyl-L-carnitine-d3 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Nonadecanoyl-L-carnitine.
Biology: Employed in metabolomics studies to investigate metabolic pathways and the effects of deuterium labeling on metabolic profiles.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Nonadecanoyl-L-carnitine in biological systems.
Industry: Applied in quality control processes for the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Nonadecanoyl-L-carnitine-d3 (chloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing for accurate quantification in mass spectrometry. This compound does not have a direct biological effect but serves as a tracer to study the pharmacokinetics and metabolism of Nonadecanoyl-L-carnitine .
Comparison with Similar Compounds
Similar Compounds
- Heptadecanoyl-L-carnitine-d3 (chloride)
- Octadecanoyl-L-carnitine-d3 (chloride)
- Eicosanoyl-L-carnitine-d3 (chloride)
Uniqueness
Nonadecanoyl-L-carnitine-d3 (chloride) is unique due to its specific chain length and deuterium labeling. This combination allows for precise quantification and differentiation from other acylcarnitines in analytical studies. The deuterium labeling also enhances the stability and accuracy of the compound in mass spectrometry .
Properties
Molecular Formula |
C26H52ClNO4 |
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Molecular Weight |
481.2 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C26H51NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4;/h24H,5-23H2,1-4H3;1H/t24-;/m1./s1/i2D3; |
InChI Key |
PHBZCLBAIHWNID-CVTUNGPQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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